molecular formula C20H23N3O5 B6506620 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide CAS No. 1421498-50-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}ethanediamide

Cat. No. B6506620
CAS RN: 1421498-50-1
M. Wt: 385.4 g/mol
InChI Key: ZFICQMKSNXZJRP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. Based on its structure, it seems to contain a benzodioxole group, which is a type of aromatic ether . It also contains a dimethylamino group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the dimethylamino group is a nucleophile and can participate in reactions with electrophiles . The benzodioxole group is an aromatic system and can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

1. Inhibition of Mitochondria in Tumor Cells One of the derivatives of this compound has been found to be effective in tumor cells experiencing glucose starvation . It inhibits the mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells . This suggests that the compound could potentially be used in cancer treatments, specifically for glucose-starved tumors .

COX Inhibitors and Cytotoxic Agents

Benzodioxole derivatives, including this compound, have been studied for their potential as COX inhibitors and cytotoxic agents . They have shown moderate activity against both COX1 and COX2 enzymes . This suggests potential applications in the development of new anti-inflammatory drugs .

Synthetic Cathinones

The compound shares structural and pharmacological similarities with synthetic cathinones . Synthetic cathinones are psychoactive substances that are often abused for their effects . This suggests potential applications in the development of treatments for substance abuse disorders .

Development of New Analgesics

The compound’s structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs) suggest potential applications in the development of new analgesics . NSAIDs are widely used for their analgesic, anti-inflammatory, and antipyretic effects .

Development of New Antineoplastic Drugs

The compound’s efficacy in tumor cells experiencing glucose starvation suggests potential applications in the development of new antineoplastic drugs . Antineoplastic drugs are used to inhibit the maturation and proliferation of malignant cells .

Development of New Diagnostic Tools

The compound’s effects on mitochondrial membrane potential in glucose-starved cells suggest potential applications in the development of new diagnostic tools . These tools could potentially be used to identify glucose-starved tumors .

Mechanism of Action

Target of Action

The primary target of F6414-1901, also known as vorolanib, is the vascular endothelial growth factor receptor (VEGFR) . VEGFR is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the process of new blood vessel formation. By inhibiting VEGFR, vorolanib can effectively control the growth and spread of cells, particularly in the context of diseases like wet age-related macular degeneration .

Mode of Action

F6414-1901 acts as a pan-VEGFR inhibitor, meaning it has activity against all VEGF receptors . It binds to these receptors, preventing the binding of vascular endothelial growth factors (VEGFs). This inhibition disrupts the downstream signaling pathways that promote cell proliferation and angiogenesis .

Biochemical Pathways

The key biochemical pathway affected by F6414-1901 is the VEGF signaling pathway. VEGF is a potent mediator of angiogenesis, and its interaction with VEGFR triggers a cascade of events leading to the proliferation and migration of endothelial cells, promoting blood vessel formation . By inhibiting VEGFR, F6414-1901 disrupts this pathway, thereby controlling angiogenesis .

Pharmacokinetics

The pharmacokinetics of F6414-1901 have been studied in preclinical trials. It is delivered via a bioerodible intravitreal insert, designed to provide sustained, zero-order release of the drug over a period of approximately 9 months . This method of delivery ensures that the drug is released at a constant rate, maintaining therapeutic levels in the target tissues for an extended period . The systemic exposure of vorolanib was found to be below its half-maximal inhibitory concentration for VEGFR2, supporting the systemic safety observed in clinical trials .

Result of Action

The inhibition of VEGFR by F6414-1901 results in the reduction of angiogenesis. This is particularly beneficial in conditions like wet age-related macular degeneration, where abnormal blood vessel growth in the retina leads to vision loss . By controlling this growth, F6414-1901 can help preserve vision and reduce the progression of the disease .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on a compound depend on its potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its uses in various fields .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-23(2)15-6-4-14(5-7-15)16(24)11-22-20(26)19(25)21-10-13-3-8-17-18(9-13)28-12-27-17/h3-9,16,24H,10-12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFICQMKSNXZJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

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